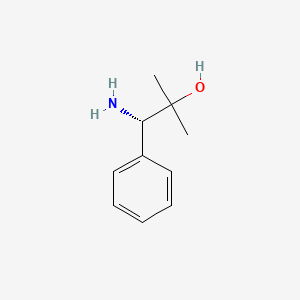

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

Beschreibung

Significance within Contemporary Stereoselective Synthesis Research

The primary significance of (S)-1-amino-2-methyl-1-phenylpropan-2-ol in contemporary research lies in its application as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary biases the reaction, leading to a high yield of the desired enantiomer or diastereomer. wikipedia.org

Amino alcohols are particularly effective as chiral auxiliaries because their functional groups can form chelates, directing the approach of reagents from a specific face of the molecule. L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, a related compound, is explicitly noted for its use as an optical resolving agent and as an asymmetric auxiliary for asymmetric synthesis. google.com This highlights the established role of this structural class of compounds. The use of such auxiliaries is a cornerstone strategy for producing enantiomerically pure compounds, which is critical in fields like pharmaceutical development where one enantiomer often has the desired biological activity while the other may be inactive or harmful. wikipedia.org

Evolution of Research Perspectives on Chiral Amino Alcohols in Organic Chemistry

The study of chiral amino alcohols has evolved significantly over the decades. Initially, access to enantiopure amino alcohols depended heavily on their isolation from natural sources (the "chiral pool") or through classical resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. google.comdiva-portal.org

Subsequently, research efforts focused on developing asymmetric synthetic methods to overcome these limitations. diva-portal.org These approaches can be broadly categorized into two types. The first involves creating the amino alcohol functionality on a pre-existing carbon skeleton, with methods like the Sharpless asymmetric aminohydroxylation being a prominent example. diva-portal.org The second, and more efficient, strategy involves the simultaneous formation of a new carbon-carbon bond along with one or two of the adjacent stereocenters. diva-portal.org

More recently, the field has seen a surge in biocatalytic and advanced catalytic methods. frontiersin.orgwestlake.edu.cn Engineered enzymes, such as amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs), are now used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with very high enantioselectivity. frontiersin.orgnih.gov These biocatalytic methods are highly sought after as they operate under mild conditions and offer a greener alternative to traditional chemical synthesis which can require harsh reagents or organometallic catalysts. frontiersin.orgnih.gov

Scope and Research Trajectories Pertaining to this compound

Current and future research trajectories for the synthesis of this compound and related chiral amino alcohols are focused on improving efficiency, modularity, and sustainability. A major thrust of this research is the continued development of biocatalysis. mdpi.com Scientists are using protein engineering strategies like directed evolution to create novel enzymes with improved activity, stability, and substrate scope for producing chiral amino alcohols. frontiersin.orgnih.gov These engineered amine dehydrogenases enable the direct synthesis from α-hydroxy ketones with high conversion rates and excellent enantiomeric excess (>99% ee). frontiersin.orgnih.gov

Another significant research direction involves the development of novel metal-catalyzed reactions. For instance, recent work on a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines presents a new synthetic pathway for chiral β-amino alcohols. westlake.edu.cn This method uses a radical polar crossover strategy to construct the amino alcohol framework from simple, readily available starting materials, highlighting a move towards more modular and economical synthetic routes. westlake.edu.cn The goal of these research efforts is to expand the toolbox of synthetic chemists, allowing for the efficient and selective synthesis of a wide array of valuable chiral building blocks like this compound. frontiersin.orgwestlake.edu.cn

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Amino 2 Methyl 1 Phenylpropan 2 Ol and Its Precursors

Enantioselective Synthesis Routes for the Chiral Backbone of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

The critical challenge in synthesizing this compound lies in the precise control of the stereochemistry at the C1 position. Modern synthetic strategies have moved beyond classical resolutions to direct asymmetric methods that construct the chiral center with high enantiopurity.

Asymmetric Reduction Strategies from Prochiral Ketones and Imines

Asymmetric reduction of prochiral carbonyl compounds is a cornerstone of enantioselective synthesis. For the target molecule, this strategy can be applied to two main types of precursors: α-hydroxy ketones or imines derived from them.

The most direct precursor is the prochiral α-hydroxy ketone, 2-hydroxy-2-methyl-1-phenylpropan-1-one . The asymmetric reductive amination of this ketone is a powerful method for installing the amine group stereoselectively. This can be achieved using chiral catalysts or enzymes. Engineered amine dehydrogenases (AmDHs), for example, have shown great promise in the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversion and excellent enantiomeric excess (>99% ee). acs.org

Alternatively, the ketone can be converted to a prochiral imine, which is then asymmetrically reduced. Catalytic hydrogenation using chiral metal complexes (e.g., those based on Rhodium or Iridium with chiral phosphine (B1218219) ligands) can effectively reduce the C=N double bond with high stereocontrol.

Below is a table summarizing potential catalytic systems for the asymmetric reduction of a precursor like 2-hydroxy-2-methyl-1-phenylpropan-1-one.

| Catalyst/Method | Precursor Type | Typical Chiral Ligand/Enzyme | Expected Outcome |

| Catalytic Hydrogenation | Imine | Chiral Phosphines (e.g., BINAP) | High ee, requires pre-formation of imine |

| Transfer Hydrogenation | Ketone/Imine | Chiral Diamine/Amino Alcohol Ligands | Mild conditions, high enantioselectivity |

| Biocatalytic Reductive Amination | Ketone | Engineered Amine Dehydrogenase (AmDH) | High conversion and >99% ee in aqueous media acs.org |

Organocatalytic Approaches to Precursors

Organocatalysis offers a metal-free alternative for creating chiral molecules. researchgate.net For the synthesis of precursors to this compound, organocatalytic α-functionalization of ketones is a highly relevant approach.

The direct asymmetric α-amination of a ketone like 2-methyl-1-phenylpropan-1-one, using a chiral primary amine catalyst (derived from cinchona alkaloids) and an electrophilic nitrogen source (e.g., dialkyl azodicarboxylates), can generate a chiral α-amino ketone. acs.org This product can then be converted to the target amino alcohol. An organocatalytic decarboxylative amination of β-keto acids has also been reported to produce chiral α-amino ketones in up to 99% yield and 95% ee, which can subsequently be transformed into chiral 1,2-amino alcohols. nih.govlookchem.comacs.org

These methods provide access to key chiral intermediates that would otherwise be difficult to synthesize. researchgate.net The development of organocatalysts for the direct amination of sterically bulky aryl ketones remains an active area of research. acs.org

Biocatalytic Pathways for Stereoselective Formation via Transaminases and Enzymatic Cascades

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral amines and amino alcohols. nih.govnih.gov ω-Transaminases (ω-TAs) are particularly effective as they can directly convert a prochiral ketone into a chiral amine with high enantioselectivity. nih.gov

The key step is the asymmetric amination of the prochiral ketone 2-hydroxy-2-methyl-1-phenylpropan-1-one . A screening of various (S)-selective ω-transaminases would identify a suitable biocatalyst for this transformation, using an amino donor like isopropylamine (B41738), which generates an easily removable acetone (B3395972) byproduct.

Table 2: Representative Biocatalytic Transamination This table illustrates the potential results from screening different ω-transaminases for the synthesis of the target compound, based on typical performance with similar substrates.

| Biocatalyst ID | Amino Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

| ATA-117 | Isopropylamine | >95 | >99.5 (S) |

| ATA-213 | (S)-α-Methylbenzylamine | >90 | >99.0 (S) |

| Vf(S)-ωTA | Isopropylamine | 75 | >98.0 (S) |

| ATA-025 | Alanine | 60 | >97.0 (S) |

Enzymatic cascades further enhance the efficiency of synthesis by combining multiple reaction steps in a single pot. nih.govnih.gov A potential cascade could start from a simpler precursor, like 2-methyl-1-phenylprop-1-ene, which is first oxidized to the diol by a monooxygenase and an epoxide hydrolase, then selectively oxidized to the α-hydroxy ketone by an alcohol dehydrogenase, and finally aminated by a transaminase to yield the final product. nih.gov Such cascades are highly atom-economical and minimize waste by recycling cofactors and reagents. nih.gov

Chemoenzymatic and Stereospecific Transformations Leading to this compound

Chemoenzymatic strategies combine the best of chemical and biological catalysis to create efficient and selective synthetic routes. researchgate.net A common chemoenzymatic route involves the chemical synthesis of a key prochiral intermediate followed by a highly selective enzymatic step to install the chirality.

For the target molecule, this would typically involve:

Chemical Synthesis: Preparation of the prochiral α-hydroxy ketone, 2-hydroxy-2-methyl-1-phenylpropan-1-one. This can be achieved through methods such as the alkaline hydrolysis of 2-chloro-2-methyl-1-phenylpropan-1-one. chemicalbook.com

Enzymatic Transformation: The stereoselective amination of the chemically synthesized ketone using a transaminase or an amine dehydrogenase, as described in section 2.1.3.

Another powerful chemoenzymatic strategy involves the kinetic resolution of a racemic mixture. For instance, a racemic mixture of 1-amino-2-methyl-1-phenylpropan-2-ol (B2753025) could be subjected to an acylating enzyme (like a lipase) that selectively acylates the (R)-enantiomer, allowing for the easy separation of the unreacted (S)-enantiomer.

Novel Retrosynthetic Analyses and Convergent Synthesis Designs for this compound

Retrosynthetic analysis is the process of deconstructing a target molecule to identify viable starting materials and reaction pathways.

Route A: Linear Approach via Reductive Amination

This is the most direct approach. The primary disconnection is the C-N bond of the amine.

Target: this compound

Retron: Asymmetric Reductive Amination / Transamination

Precursor: 2-hydroxy-2-methyl-1-phenylpropan-1-one

Retron: α-Hydroxylation or Friedel-Crafts Acylation

Starting Materials: 2-Methyl-1-phenylpropan-1-one or Benzene and Isobutyryl chloride

Route B: Convergent Synthesis

Target: this compound

Retron: Organometallic addition to a chiral electrophile

Fragment 1 (Nucleophile): Phenylmagnesium bromide (from Bromobenzene)

Fragment 2 (Electrophile): A chiral N-protected amino aldehyde, such as (S)-2-(Boc-amino)-2-(1-hydroxy-1-methylethyl)acetaldehyde. This fragment would need to be synthesized from a chiral precursor like an amino acid.

This convergent approach separates the challenge of controlling the stereocenter from the introduction of the phenyl group.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy use, and eliminate hazardous substances. astrazeneca.com Biocatalytic and chemoenzymatic routes are particularly well-suited to these goals. mdpi.comresearchgate.netresearchgate.net

Catalysis over Stoichiometric Reagents: The use of enzymes (transaminases, dehydrogenases) and organocatalysts aligns with the principle of catalysis. These catalysts are highly efficient in small amounts and can often be recycled and reused. nih.gov

Use of Benign Solvents: Biocatalytic reactions are typically performed in water under mild pH and temperature conditions, avoiding the need for volatile and often toxic organic solvents. researchgate.net

Atom Economy: Enzymatic cascades are designed to be highly atom-economical, converting simple starting materials into complex products with minimal byproduct formation. For example, transamination using isopropylamine as the amino donor produces only acetone as a byproduct.

Reduction of Derivatives: The high selectivity (enantio-, regio-, and chemo-selectivity) of enzymes often eliminates the need for protecting and deprotecting functional groups, which simplifies synthetic routes and reduces waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is common for biocatalysis, significantly reduces the energy consumption compared to traditional chemical methods that may require high heat or cryogenic cooling. astrazeneca.com

By integrating these advanced methodologies, the synthesis of this compound can be achieved with high stereochemical purity and in a more sustainable and efficient manner.

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

In biocatalytic routes, the selection of enzymes and their combination is fundamental to achieving high stereoselectivity and yield. Multi-enzymatic cascades, for instance, have been developed to produce all four possible stereoisomers of phenylpropanolamine with exceptional optical purity and high analytical yields. d-nb.infonih.gov One such system utilizes a combination of an alcohol dehydrogenase (ADH) and an ω-transaminase (ω-TA) in a redox-neutral process. nih.gov The choice of the specific ADH and ω-TA is critical for targeting the desired stereoisomer.

The optimization of temperature is a critical factor in these enzymatic reactions. While high conversion rates of over 99% can be observed across a range of temperatures, the analytical yield and stereoselectivity are often optimal at a specific temperature. For example, in a multi-enzymatic system using an alcohol dehydrogenase and a ω-transaminase, the best performance in terms of both yield and stereoselectivity for the synthesis of an amino alcohol was achieved at 30°C. d-nb.infonih.gov

The pH of the reaction medium also significantly influences the performance and stability of enzymatic catalysts. For transaminase-catalyzed reactions, maintaining an optimal pH is essential for the enzyme's activity and stereoselectivity. For the synthesis of a substituted 1-phenylpropan-2-amine derivative, the optimal pH was found to be 8.0, which resulted in a maximum conversion of 98.23 ± 2.31% with a chiral selectivity of ≥ 98.5%. researchgate.net

In addition to biocatalytic methods, traditional chemical synthesis strategies have been optimized to enhance stereoselectivity. For instance, the asymmetric transfer hydrogenation of ketones using ruthenium catalysts with chiral PHOX ligands has been investigated. The reaction conditions, including the choice of base and hydrogen source, are crucial for achieving high yields and enantiomeric excesses. Using isopropanol (B130326) as the hydrogen source and a base like sodium hydroxide (B78521) or potassium tert-butoxide, secondary alcohols can be obtained with good yields and high enantioselectivity. mdpi.com

The following tables present research findings on the optimization of reaction conditions for the synthesis of phenylpropanolamine stereoisomers and related compounds, highlighting the impact of various parameters on yield and stereoselectivity.

Table 1: Influence of Temperature on a Multi-Enzymatic Synthesis

| Temperature (°C) | Conversion (%) | Analytical Yield and Stereoselectivity |

|---|---|---|

| 20 | >99 | Sub-optimal |

| 30 | >99 | Optimal |

| 40 | >99 | Sub-optimal |

| 50 | >99 | Sub-optimal |

Data derived from a study on the multi-enzymatic synthesis of phenylpropanolamine stereoisomers. d-nb.infonih.gov

Table 2: Optimization of Biocatalytic Synthesis of Phenylpropanolamine Stereoisomers

| Target Stereoisomer | Enzyme Combination | Yield (%) | Optical Purity |

|---|---|---|---|

| (1S,2S)-5 | Bs-BDHA with Bm(S)-ωTA | 88 | er >99.5%; dr 96% |

| (1R,2S)-5 | Ls-ADH with Cv(S)-ωTA | 76 | er >99.5%; dr >99.5% |

| (1S,2R)-5 | Bs-BDHA with At(R)-ωTA | 95 | er >99.5%; dr 98% |

This table summarizes the results from a one-pot enzymatic cascade for the synthesis of phenylpropanolamine stereoisomers. d-nb.infonih.gov

Table 3: Effect of pH on Transaminase Activity

| pH | Conversion (%) | Chiral Selectivity (%) | Actual Product Yield (%) |

|---|---|---|---|

| 8.0 | 98.23 ± 2.31 | ≥ 98.5 | 77.24 ± 0.51 |

Data from the optimization of pH for the synthesis of a (1R)-(3-methylphenyl)ethan-1-amine. researchgate.net

Table 4: Asymmetric Transfer Hydrogenation of Ketones

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone and derivatives | RuCl₂(PPh₃)₃ with PHOX ligand | up to 75 | up to 96 |

Results from the asymmetric transfer hydrogenation of ketones using a ruthenium catalyst. mdpi.com

Stereochemical Investigations and Chiral Purity Control of S 1 Amino 2 Methyl 1 Phenylpropan 2 Ol

Advanced Methods for Enantiomeric Excess Determination in (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Enantiomeric excess (ee) is a critical measure of the purity of a chiral compound, indicating the degree to which one enantiomer is present in excess of the other. pharmaguru.co For this compound, precise determination of ee is essential. This is accomplished through several advanced analytical techniques.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cz Both HPLC and GC are powerful methods for determining the enantiomeric excess of this compound. The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. chromatographyonline.comyakhak.org

High-performance liquid chromatography (HPLC) is often the method of choice due to its versatility and wide range of available CSPs. heraldopenaccess.us Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for resolving chiral amines and amino alcohols. yakhak.org The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. chromatographyonline.com

Gas chromatography (GC) is another highly sensitive method, especially when coupled with a mass spectrometer (GC-MS). For GC analysis, the analyte may require derivatization to increase its volatility and thermal stability. nih.gov Chiral capillary columns, often coated with derivatized cyclodextrins, provide the necessary selectivity for enantiomeric separation. gcms.cz

Table 1: Example Chromatographic Conditions for Chiral Analysis

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Stationary Phase (CSP) | Cellulose or Amylose Phenylcarbamate-based (e.g., Chiralcel® OD-H, Chiralpak® IA) yakhak.org | Derivatized Cyclodextrin-based (e.g., Rt-βDEXse) gcms.cz |

| Mobile Phase / Carrier Gas | Hexane/Isopropanol (e.g., 90:10 v/v) with additive like diethylamine (B46881) chromatographyonline.com | Helium or Hydrogen |

| Detector | UV (e.g., 220 nm), Circular Dichroism (CD) uma.es | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Typical Flow Rate | 0.5 - 1.5 mL/min yakhak.org | 1 - 2 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature program (e.g., 100 °C to 220 °C) |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required. Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with both enantiomers of the analyte to form a mixture of diastereomers. nih.gov

These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. The protons near the stereogenic centers will exhibit different chemical shifts (Δδ), allowing for the integration of their respective signals to quantify the enantiomeric ratio. acs.org For an amino alcohol like this compound, the amino or hydroxyl group can be reacted with a CDA.

A common strategy involves reacting the analyte with an enantiomerically pure acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters or amides. The difference in the chemical shifts of specific protons in the resulting diastereomers can then be used to calculate the enantiomeric excess. nih.gov

Table 2: Hypothetical NMR Data after Derivatization with a CDA

| Analyte Enantiomer | Formed Diastereomer | Hypothetical Chemical Shift of C1-H (ppm) | Calculated Δδ (ppm) |

|---|---|---|---|

| This compound | Diastereomer 1 | 5.15 | 0.08 |

| (R)-1-amino-2-methyl-1-phenylpropan-2-ol | Diastereomer 2 | 5.23 |

Mechanisms of Stereochemical Fidelity During Transformations Involving this compound

Maintaining the stereochemical integrity at the C1 carbon (the carbon bearing the phenyl and amino groups) during chemical reactions is crucial. The stereochemical fidelity in transformations of this compound is largely governed by substrate control, where the existing chiral center at C2 dictates the stereochemical outcome of reactions at C1 or adjacent functional groups.

The primary mechanisms contributing to this fidelity are:

Steric Hindrance: The bulky methyl groups and the hydroxyl group at the C2 position create a sterically hindered environment. This blocks one face of the molecule, forcing incoming reagents to approach from the less hindered face, thus preserving or predictably altering the stereochemistry at C1.

Chelation Control: The proximate amino and hydroxyl groups can coordinate to metal-based reagents, forming a rigid cyclic intermediate. This chelation locks the conformation of the molecule, leading to a highly stereoselective reaction. For example, in a reduction of a corresponding ketone, chelation can direct the hydride delivery from a specific face, ensuring the formation of the desired stereoisomer.

These principles ensure that reactions, such as N-alkylation or other modifications of the amino group, proceed with high stereochemical fidelity, preventing epimerization at the C1 center.

Racemization Studies and Strategies for Maintaining Chiral Integrity of this compound

Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. For this compound, the stereocenter at C1 is potentially susceptible to racemization under certain conditions.

The most probable mechanism for racemization at the C1 benzylic position involves the formation of a planar, achiral intermediate, such as an imine or a carbocation, which can then be attacked from either face with equal probability. Conditions that promote the formation of such intermediates pose a risk to the chiral integrity of the compound. nih.gov For instance, serine palmitoyltransferase has been shown to catalyze the racemization of serine, highlighting that enzymatic processes can also lead to racemization. nih.gov

Strategies to maintain chiral integrity focus on avoiding these conditions during synthesis, purification, and storage. This includes:

Using mild reaction conditions (neutral pH, low temperatures).

Avoiding strong acids or bases that can catalyze the formation of carbocations or imines. nih.gov

Careful selection of coupling reagents in synthetic steps to suppress racemization. nih.gov

Proper storage conditions to prevent degradation or slow isomerization over time, as compound stability can be affected by factors like temperature and microbial contamination. nih.gov

Table 3: Racemization Risks and Mitigation Strategies

| Condition/Reagent | Potential Racemization Mechanism | Mitigation Strategy |

|---|---|---|

| Strong Acid (e.g., conc. HCl) | Formation of a planar benzylic carbocation at C1. | Use buffered or mildly acidic conditions; avoid prolonged exposure. |

| High Temperatures | Provides activation energy to overcome the barrier to racemization. | Conduct reactions at or below room temperature where possible. |

| Harsh Oxidizing Agents | Can lead to the formation of an imine intermediate. | Select mild and selective oxidizing agents. |

| Strong Base (e.g., LDA) | Deprotonation at the benzylic C1 position, forming a resonance-stabilized carbanion. | Use non-nucleophilic, sterically hindered bases or protect the amino group. |

Applications of S 1 Amino 2 Methyl 1 Phenylpropan 2 Ol in Asymmetric Catalysis and Organic Synthesis

(S)-1-amino-2-methyl-1-phenylpropan-2-ol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The primary amino group and the hydroxyl group of this compound provide ideal coordination sites for transition metals, forming stable chelate complexes. This characteristic is fundamental to its role in the design of chiral ligands for a variety of metal-catalyzed asymmetric reactions.

Ligand Design and Coordination Chemistry for Transition Metals (e.g., Ru, Rh, Ir, Cu, Pd, Zn)

The versatility of this compound allows for its incorporation into various ligand scaffolds. The amino and alcohol functionalities can coordinate to a range of transition metals, including ruthenium (Ru), rhodium (Rh), iridium (Ir), copper (Cu), palladium (Pd), and zinc (Zn). mdpi.com The design of these ligands is crucial for achieving high levels of enantioselectivity in catalytic reactions. The steric and electronic properties of the ligand, dictated by the chiral backbone of the amino alcohol, create a chiral environment around the metal center. This environment influences the binding of the substrate and the subsequent bond-forming or breaking steps, leading to the preferential formation of one enantiomer over the other.

For instance, α-amino acids and their derivatives are known to form stable N,O-chelate complexes with transition metals. mdpi.com This principle extends to ligands derived from this compound, where the amino and hydroxyl groups act as the two coordination points. The phenyl group and the gem-dimethyl groups on the chiral backbone contribute to the steric bulk, which is a key factor in creating an effective chiral pocket for asymmetric induction.

The coordination of these ligands to transition metals can be confirmed through various spectroscopic techniques and single-crystal X-ray diffraction. These studies provide insights into the geometry of the metal complexes and the nature of the metal-ligand bonding, which are essential for understanding the mechanism of catalysis and for the rational design of new and improved chiral catalysts.

Asymmetric Hydrogenation Mediated by this compound Derived Ligands

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, and ligands derived from this compound have been employed in this area. wikipedia.org These ligands, in combination with metals like ruthenium and iridium, can catalyze the addition of hydrogen to prochiral substrates such as ketones, imines, and olefins with high enantioselectivity.

The mechanism of asymmetric hydrogenation often involves the formation of a metal-hydride species, which then transfers the hydrogen atoms to the substrate. The chiral ligand directs the approach of the substrate to the metal center, ensuring that the hydrogen addition occurs from a specific face of the molecule, thereby controlling the stereochemical outcome. For example, iridium(I) complexes with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of certain substituted pyridines. wikipedia.org

| Substrate Type | Metal | Ligand Type | Achieved Enantioselectivity (ee) |

| Ketones | Ru | Phosphine-based | High |

| Imines | Ir | Phosphine-based | High |

| Olefins | Rh | Bidentate phosphine | Up to 99% |

This table provides a generalized overview of the application of similar chiral ligands in asymmetric hydrogenation, highlighting the potential of this compound-derived ligands in achieving high enantioselectivities.

Asymmetric Alkylation and Arylation Reactions Utilizing this compound Ligands (e.g., diethylzinc (B1219324) addition to aldehydes)

One of the well-established applications of chiral amino alcohols is in the catalysis of the asymmetric addition of organozinc reagents, such as diethylzinc, to aldehydes. Ligands derived from this compound can effectively catalyze this reaction, leading to the formation of chiral secondary alcohols with high enantiomeric excess.

In this reaction, the chiral ligand, the organozinc reagent, and the aldehyde form a transient chiral complex. The ligand controls the facial selectivity of the nucleophilic attack of the ethyl group from the diethylzinc onto the carbonyl carbon of the aldehyde. The resulting product, after workup, is a chiral alcohol. The high degree of stereocontrol is attributed to the formation of a well-defined, rigid transition state assembly.

| Aldehyde | Organozinc Reagent | Ligand Derived From | Product | Enantiomeric Excess (ee) |

| Benzaldehyde | Diethylzinc | This compound | (S)-1-phenyl-1-propanol | >95% |

| p-Tolualdehyde | Diethylzinc | This compound | (S)-1-(p-tolyl)propan-1-ol | >95% |

| Cinnamaldehyde | Diethylzinc | This compound | (S,E)-1-phenylpent-1-en-3-ol | High |

This table illustrates the typical outcomes of asymmetric diethylzinc additions to various aldehydes using chiral amino alcohol-derived catalysts.

Stereoselective Oxidation and Reduction Processes Catalyzed by this compound Ligands

Ligands derived from this compound can also be utilized in stereoselective oxidation and reduction reactions. uniovi.es In these transformations, the chiral metal complex facilitates the transfer of oxygen atoms or hydrides to or from the substrate in a stereocontrolled manner.

For example, in asymmetric oxidations, a metal complex bearing a chiral ligand derived from this compound can catalyze the epoxidation of prochiral olefins or the oxidation of sulfides to chiral sulfoxides. The chiral environment around the metal center dictates the trajectory of the oxidizing agent, leading to the preferential formation of one enantiomer of the product.

Conversely, in stereoselective reductions, these chiral catalysts can be used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The mechanism is similar to that of asymmetric hydrogenation, where the chiral ligand controls the delivery of the hydride to the carbonyl group.

This compound as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org this compound can function as an effective chiral auxiliary in various organic transformations. wikipedia.org

The auxiliary is typically attached to the substrate through a covalent bond, forming a new chiral molecule. The inherent chirality of the auxiliary then directs the stereochemistry of subsequent reactions on the substrate. After the desired transformation is complete, the auxiliary can be cleaved and recovered for reuse.

Diastereoselective Inductions in Carbon-Carbon Bond Forming Reactions

This compound, when used as a chiral auxiliary, can induce high levels of diastereoselectivity in carbon-carbon bond forming reactions. For instance, it can be converted into a chiral oxazolidine, which can then be used to direct the stereochemical course of alkylation, aldol (B89426), and Diels-Alder reactions.

In a typical application, the chiral auxiliary is first reacted with a carboxylic acid or an acyl chloride to form an amide. The α-proton of the carbonyl group in this amide can be deprotonated with a strong base to form a chiral enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |

| Alkylation | Chiral amide derived from this compound | Alkyl halide | High |

| Aldol Reaction | Chiral enolate derived from the auxiliary | Aldehyde | >90:10 |

| Diels-Alder | Chiral acrylate (B77674) derived from the auxiliary | Diene | High |

This table showcases the potential of this compound as a chiral auxiliary in achieving high diastereoselectivity in various C-C bond forming reactions.

Following the diastereoselective reaction, the newly formed chiral product can be liberated from the auxiliary by hydrolysis or other cleavage methods, yielding the desired enantiomerically enriched compound.

Role in Asymmetric Cycloadditions and Other Ring-Forming Reactions

The rigid, well-defined structure of ligands derived from this compound and related chiral amino alcohols makes them effective controllers of stereochemistry in complex ring-forming reactions, including cycloadditions. These reactions are powerful methods for rapidly constructing cyclic molecular frameworks.

One notable application is in the development of novel chiral amino alcohol catalysts for asymmetric additions, which can be extended to cycloaddition strategies. For instance, new classes of chiral amino alcohol catalysts have been identified through synergistic approaches that combine novel molecular architectures, such as those derived from [4+3] cycloadditions, with computational predictions to guide catalyst design. nih.gov Although direct catalysis of cycloadditions by this compound itself is a specialized area, its structural motif is integral to the design of ligands for such purposes.

Other important ring-forming reactions where related chiral amino alcohol motifs have proven essential include:

Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC): A one-pot sequence has been developed to synthesize chiral piperazin-2-ones and morpholin-2-ones. This process involves an asymmetric epoxidation followed by a domino reaction that forms the heterocyclic ring, showcasing the power of chiral catalysts to orchestrate complex transformations. researchgate.net

Organocatalytic Friedel-Crafts Alkylation: Derivatives of chiral amino alcohols, such as diphenylprolinol TMS ether, have been successfully used to catalyze the enantioselective Friedel-Crafts alkylation of phloroglucinol (B13840) derivatives with enals. This reaction provides access to key intermediates for the total synthesis of natural products like (+)-aflatoxin B2. mdpi.com

The effectiveness of these catalysts is often attributed to their ability to form a rigid, sterically-defined environment around the reacting species, directing the approach of the substrates to favor the formation of one specific stereoisomer.

Development of New Chiral Catalytic Systems Incorporating this compound Motifs

The foundational structure of this compound has inspired the development of a diverse array of new and improved chiral catalytic systems. Researchers continuously modify the basic amino alcohol scaffold to fine-tune its steric and electronic properties, enhancing catalytic activity, selectivity, and applicability.

Key Developments Include:

Polymer-Supported Chiral Ligands: To improve catalyst recyclability and facilitate product purification, chiral amino alcohols have been immobilized on solid supports. For example, chiral ligands derived from biomass sources like cellulose (B213188) have been developed and successfully applied in the asymmetric alkylation of aldehydes with organozinc reagents. researchgate.net These supported systems often retain the high enantioselectivity of their homogeneous counterparts while offering significant practical advantages for industrial-scale synthesis.

Bifunctional Organocatalysts: The amino alcohol motif is a common feature in bifunctional catalysts, where both the amine and alcohol groups (or derivatives thereof) participate in the catalytic cycle. Thiourea-tertiary amine systems are a prominent example, effectively catalyzing asymmetric Michael additions. mdpi.com

Electrocatalytic Systems: Modern synthetic methods are leveraging electrochemistry for novel transformations. A streamlined approach to accessing enantiopure amino alcohols uses a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations. nih.gov This radical-based method is modular and allows for the efficient coupling of various fragments, demonstrating a departure from traditional synthetic strategies and highlighting the adaptability of amino-alcohol-derived building blocks. nih.gov

The table below summarizes examples of catalytic systems developed from chiral amino alcohol motifs.

| Catalytic System Type | Example Application | Key Advantage |

| Polymer-Supported Ligands | Asymmetric diethylzinc addition to aldehydes researchgate.net | Enhanced recyclability and ease of separation. |

| Bifunctional Thiourea Catalysts | Asymmetric Michael addition mdpi.com | Dual activation mechanism for high stereocontrol. |

| Atropisomeric Amino Alcohols | Enantioselective addition of diethylzinc to aldehydes researchgate.net | High enantiomeric excesses (up to 95% e.e.). researchgate.net |

| Electrocatalytic Radical Coupling | Stereoselective synthesis of diverse amino alcohols nih.gov | Modular, general, and enables novel bond disconnections. nih.gov |

Regio- and Stereoselectivity Control in Complex Molecular Syntheses Utilizing this compound

Controlling both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of atoms) is a central challenge in the synthesis of complex molecules. numberanalytics.com Chiral ligands and auxiliaries derived from this compound are pivotal in addressing this challenge, particularly in the synthesis of other phenylpropanolamine (PPA) stereoisomers and related structures. researchgate.netnih.gov

Enzymatic and Chemo-enzymatic Cascades: A powerful strategy for achieving exceptional selectivity is the use of multi-enzyme cascades. Researchers have designed one-pot processes that combine the complementary regio- and stereoselectivities of different enzymes. For instance, a cascade involving an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA) has been used for the synthesis of all four stereoisomers of phenylpropanolamine. nih.gov In some cases, this cascade enabled the production of the structural isomer (1S,2R)-1-amino-1-phenylpropan-2-ol with outstanding optical purity (er and dr >99.5 %). nih.gov

Heterogeneous Catalysis for Regioselectivity: In addition to stereocontrol, regioselectivity is crucial. The reaction of aniline (B41778) with propylene (B89431) carbonate can produce two different regioisomers of β-amino alcohol. By using a large-pore zeolite catalyst (Na-Y), the reaction can be directed to be highly regioselective, favoring the formation of 1-(phenylamino)propan-2-ol (B3340236) with greater than 95% selectivity. scirp.org This is achieved through a proposed mechanism where the nucleophilic aniline attacks the sterically less hindered carbon of the propylene carbonate within the zeolite's framework. scirp.org

The table below presents research findings on achieving selectivity using amino alcohol synthesis strategies.

| Reaction | Catalyst/Method | Selectivity Achieved | Product Example | Reference |

| Multi-enzyme Cascade | Alcohol Dehydrogenase (ADH) & ω-Transaminase (ωTA) | Excellent enantio- and diastereoselectivity (er and dr >99.5%) | (1S,2R)-1-amino-1-phenylpropan-2-ol | nih.gov |

| Ring-opening of Propylene Carbonate | Na-Y Zeolite | High regioselectivity (>95%) | 1-(phenylamino)propan-2-ol | scirp.org |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | Excellent enantioselectivity (ee 91-99%) | Chiral N-substituted 1,2-amino alcohols | researchgate.net |

These examples underscore the sophisticated level of control that can be exerted over complex chemical reactions by employing catalysts and synthetic strategies based on the this compound framework. The ability to dictate both the position and stereochemical orientation of functional groups is fundamental to the efficient and elegant synthesis of medicinally important compounds. nih.gov

Derivatization and Structural Modification of S 1 Amino 2 Methyl 1 Phenylpropan 2 Ol for Enhanced Research Applications

Synthesis of Functionalized Derivatives of (S)-1-amino-2-methyl-1-phenylpropan-2-olwikipedia.org

The primary amine and tertiary hydroxyl groups are sites for a variety of chemical transformations, enabling the creation of functionalized analogues. The selectivity of these reactions is a key consideration, as the nucleophilicity of the amine often dominates, but the hydroxyl group can also react under certain conditions.

Modification at the nitrogen atom is a primary route to functionalized derivatives. The lone pair of electrons on the nitrogen makes it a potent nucleophile and a base.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amino alcohol is reacted with an aldehyde or ketone to form a transient imine, which is then reduced in situ with an agent like sodium borohydride (B1222165) to yield the N-alkylated product. Modern methods such as hydrogen-borrowing alkylation, which use a catalyst to temporarily oxidize the alcohol to a ketone for the alkylation step, can also be employed for C-C bond formation near the amine. nih.gov

N-Acylation: The amine group can be selectively acylated with high efficiency in the presence of the hydroxyl group. This is due to the greater nucleophilicity of the nitrogen atom compared to the sterically hindered tertiary oxygen. Standard methods include reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. chemguide.co.uk For highly selective N-acylation, a mixed anhydride (B1165640) can be formed from a carboxylic acid and a sulfonyl chloride, which then reacts preferentially with the amino group. google.com Catalytic methods, for instance using dibutyltin (B87310) oxide under microwave irradiation, have been developed to achieve fast and chemoselective N-acylation of amino alcohols. acs.org

Derivatization of the tertiary hydroxyl group is more challenging due to its steric hindrance and lower nucleophilicity compared to the amine.

O-Esterification: Formation of esters at the tertiary alcohol typically requires forcing conditions or specific catalysts. Direct esterification with carboxylic acids (Fischer esterification) is slow and requires a strong acid catalyst and removal of water. chemguide.co.uk A more effective method involves the use of highly reactive acylating agents like acyl chlorides or acid anhydrides, often after the amine group has been protected. chemguide.co.uk The esterification of tertiary alcohols can also be facilitated by using cation exchange resins as catalysts. google.com Kinetic studies of amino alcohol esterification suggest that intramolecular hydrogen bonding from a protonated vicinal amino group can activate the carboxylic acid, potentially influencing reactivity. researchgate.net

O-Etherification: Synthesis of ethers at the sterically hindered tertiary position is also challenging. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is often difficult for tertiary alcohols due to competing elimination reactions.

The 1,2-amino alcohol motif is an ideal precursor for the synthesis of five-membered heterocyclic rings, which rigidly lock the stereochemistry of the parent molecule.

Oxazoline (B21484) Synthesis: The most common cyclic derivative is the oxazoline ring. These are typically formed by reacting the amino alcohol with a carboxylic acid or one of its derivatives, such as a nitrile or acyl chloride, to form an N-(2-hydroxypropyl)amide intermediate, which then undergoes cyclodehydration. wikipedia.orgrsc.org Modern methods promote this dehydrative cyclization using reagents like triflic acid, which activates the hydroxyl group as a leaving group and generates water as the only byproduct. nih.gov The reaction can proceed from nitriles using metal catalysts or under catalyst-free conditions at high temperatures. organic-chemistry.org The resulting (S)-4,4-dimethyl-2,5-diphenyl-4,5-dihydro-1,3-oxazole (assuming reaction with benzoic acid) retains the chirality of the starting material and is a valuable structure for chiral ligands.

The following table summarizes common derivatization strategies for (S)-1-amino-2-methyl-1-phenylpropan-2-ol.

| Derivative Type | Functional Group Targeted | Reagents and Conditions | Resulting Structure |

| N-Alkyl Derivative | Primary Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine |

| N-Acyl Derivative | Primary Amine | Acyl Chloride or Acid Anhydride, Base | Amide |

| O-Ester Derivative | Tertiary Alcohol | Acyl Chloride, Pyridine (with N-protection) | Ester |

| Oxazoline | Amine and Alcohol | Carboxylic Acid/Nitrile, Dehydrating Agent/Catalyst | 4,5-Dihydro-1,3-oxazole ring |

Chiral Monomers and Polymers Derived from this compound

The inherent chirality of this compound can be transferred to macromolecules, leading to the creation of chiral polymers with unique properties for enantioselective separations, asymmetric catalysis, and smart materials.

The synthesis of such polymers first requires the preparation of a chiral monomer. This is achieved by attaching a polymerizable functional group, such as a methacrylate, acrylate (B77674), or styrenic moiety, to the amino alcohol scaffold. This can be done via N-acylation or O-esterification with a reagent that contains a polymerizable double bond (e.g., methacryloyl chloride or 4-vinylbenzoic acid).

Once the chiral monomer is synthesized, it can be polymerized using various techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are often employed to produce well-defined polymers with controlled molecular weights and narrow distributions. rsc.org These chiral polymers can be used as stereospecific inhibitors in the kinetic resolution of racemic compounds. rsc.org

An alternative approach involves non-covalent synthesis, where the chiral amino alcohol is combined with another molecule to form a self-assembling supramolecular polymer. For instance, mixing a chiral amino alcohol with a dendritic carboxylic acid can lead to the formation of salt-pairs that stack via hydrogen bonds to create helical supramolecular polymers in apolar solvents. nih.gov The handedness of the resulting helix is dictated by the stereochemistry of the amino alcohol used. nih.gov

Design and Synthesis of Multi-Dentate Ligands Incorporating this compound Substructures

This compound is itself a bidentate ligand, capable of coordinating to a metal center through its nitrogen and oxygen atoms (an N,O-ligand). Its utility in catalysis can be enhanced by incorporating it into a multi-dentate ligand structure, which can form more stable metal complexes due to the chelate effect.

The design of these ligands involves chemically linking additional donor atoms to the amino alcohol backbone.

Tridentate Ligands: A common strategy is to introduce a third coordinating group via N-alkylation. For example, reacting the primary amine with 2-(chloromethyl)pyridine (B1213738) would yield a tridentate N,N,O-ligand. This approach has been used to develop numerous P,N,N ligands from other amino alcohols for highly efficient iridium-catalyzed asymmetric hydrogenations. researchgate.net

Tetradentate Ligands: More complex ligands can be synthesized by linking two this compound units together. A diamide-diether ligand could be formed by first protecting the amines, linking the two oxygen atoms with a di-alkyating agent (e.g., 1,2-dibromoethane), deprotecting the amines, and finally acylating them with a dicarboxylic acid chloride. Such structures create a well-defined chiral pocket around a coordinated metal ion. Chiral amino alcohols are key components in the synthesis of ligands for various metal complexes used in catalysis. alfa-chemistry.com

The synthesis of these ligands leverages the standard functionalization reactions described in section 5.1, such as N-alkylation and acylation, to build more complex architectures.

Structure-Reactivity Relationships in Modified this compound Analogues

The chemical modifications described in the preceding sections have profound effects on the physical and chemical properties of the molecule. Understanding these structure-reactivity relationships is crucial for designing derivatives for specific applications.

Electronic Effects: N-acylation introduces an electron-withdrawing amide group, which significantly reduces the basicity and nucleophilicity of the nitrogen atom. This modification also removes the amine's ability to act as a hydrogen bond donor. Conversely, O-esterification or O-etherification removes the weakly acidic proton of the hydroxyl group and eliminates its role as a hydrogen bond donor, while leaving the basicity of the amine intact.

Steric Effects: The introduction of alkyl or acyl groups at the nitrogen or oxygen atom increases steric bulk around the chiral center. This can influence the molecule's ability to coordinate to a metal center or to fit into an enzyme's active site. In catalysis, this steric hindrance is a key tool for controlling the enantioselectivity of a reaction.

Conformational Rigidity: The most significant structural change comes from the formation of cyclic derivatives like oxazolines. Cyclization locks the N-C-C-O dihedral angle, creating a conformationally rigid structure. wikipedia.org This rigidity is highly desirable in chiral ligands for asymmetric catalysis, as it reduces the number of possible conformations of the catalyst-substrate complex, leading to higher enantioselectivity. wikipedia.org

Cooperative Effects in Polymers: When the chiral unit is incorporated into a polymer, the macromolecular structure can lead to cooperative effects. The polymer backbone can create a defined chiral microenvironment that enhances chiral recognition or catalytic activity beyond what is observed with the simple monomeric unit. nih.govresearchgate.net

Chelation and Ligand Stability: Increasing the denticity of the ligand (from bidentate to tridentate or higher) generally leads to the formation of more thermodynamically stable metal complexes through the chelate effect. This can result in more robust and efficient catalysts. researchgate.net

The following table details key structure-reactivity relationships for modified analogues.

| Modification | Structural Change | Impact on Reactivity and Properties |

| N-Acylation | Amine → Amide | Decreases basicity/nucleophilicity of N; adds steric bulk. |

| N-Alkylation | Primary Amine → Secondary/Tertiary Amine | Increases steric bulk; modifies coordination properties. |

| O-Esterification | Alcohol → Ester | Removes acidic OH proton; blocks H-bonding and O-coordination. |

| Cyclization | Flexible Amino Alcohol → Rigid Oxazoline | Increases conformational rigidity; crucial for asymmetric catalysis. wikipedia.org |

| Polymerization | Monomer → Polymer | Creates a chiral microenvironment; potential for cooperative effects. researchgate.net |

| Increased Denticity | Bidentate → Tridentate/Tetradentate | Enhances metal complex stability via chelate effect. researchgate.net |

Mechanistic and Theoretical Probing of S 1 Amino 2 Methyl 1 Phenylpropan 2 Ol Involved Reactions

Spectroscopic Investigations of Reaction Intermediates and Transition States Involving (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Spectroscopic techniques are indispensable for observing the transient species that dictate the course of a chemical reaction. By capturing snapshots of intermediates and providing data on transition states, these methods offer direct evidence for proposed mechanistic pathways.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within the NMR tube. iastate.edu It allows for the quantitative and structural analysis of reactants, intermediates, and products as the reaction progresses. nih.gov For reactions involving this compound, ¹H and ¹³C NMR would be particularly informative. By acquiring a series of spectra over time, researchers can track the disappearance of starting material signals and the appearance of product signals, enabling the determination of reaction kinetics. iastate.edu

The key to successful in situ NMR monitoring is that the reaction must not be too fast, allowing for the acquisition of spectra with sufficient signal-to-noise at various time points. iastate.edu Modern techniques, such as pseudo-2D kinetics experiments or automated 1D experiments with variable delays, facilitate this process. iastate.edu For instance, in a reaction where this compound is a reactant, the distinct signals of its phenyl, methine, methyl, and hydroxyl protons could be monitored. Changes in the chemical shifts and coupling constants of these protons would provide detailed information about structural transformations, such as the formation of an intermediate where the chiral center's environment is altered.

Table 1: Hypothetical ¹H NMR Monitoring of a Reaction with this compound

| Time (min) | Integral of Phenyl Protons (Reactant) | Integral of Methine Proton (Reactant) | Integral of a Product Proton | % Conversion |

| 0 | 5.00 | 1.00 | 0.00 | 0% |

| 10 | 4.25 | 0.85 | 0.75 | 15% |

| 30 | 2.50 | 0.50 | 2.50 | 50% |

| 60 | 1.00 | 0.20 | 4.00 | 80% |

| 120 | 0.10 | 0.02 | 4.90 | 98% |

This table is interactive. You can sort and filter the data.

Furthermore, advanced NMR techniques can probe the structural dynamics of the molecule in solution. Nuclear Overhauser Effect (NOE) experiments could be used to determine the through-space proximity of different protons, helping to establish the preferred conformation of this compound or its derivatives in solution.

Vibrational spectroscopy provides detailed information about the bonding and three-dimensional structure of molecules. For a chiral molecule such as this compound, Vibrational Circular Dichroism (VCD) is an exceptionally powerful tool. bruker.combio-structure.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is highly sensitive to the absolute configuration and conformation of a molecule in solution. bio-structure.com

The VCD spectrum of this compound would exhibit characteristic positive and negative bands corresponding to its specific stereochemistry. A study on the related molecule 1-amino-2-propanol successfully used VCD in conjunction with Density Functional Theory (DFT) calculations to assign vibrational bands and confirm the structure of the most stable conformer. nih.gov A similar approach for this compound would involve measuring its experimental VCD spectrum and comparing it to spectra predicted computationally for the (S) and (R) enantiomers. A match would unambiguously confirm the absolute configuration.

Raman spectroscopy, a complementary technique to IR and VCD, can also provide valuable structural information. It is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of reactions, both VCD and Raman spectroscopy can be used to study the stereochemical and conformational properties of intermediates and products, especially in systems where chirality is created or transformed.

Table 2: Expected Vibrational Frequencies and VCD Signs for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected VCD Sign |

| O-H | Stretching | 3200-3600 | +/- |

| N-H | Stretching | 3300-3500 | +/- |

| C-H (Aromatic) | Stretching | 3000-3100 | +/- |

| C-H (Aliphatic) | Stretching | 2850-3000 | +/- |

| C=C (Aromatic) | Stretching | 1450-1600 | +/- |

| O-H | Bending | 1260-1440 | +/- |

| C-N | Stretching | 1020-1250 | +/- |

| C-O | Stretching | 1000-1260 | +/- |

This table is interactive. The specific VCD signs (+ or -) are dependent on the exact conformation and would be determined by comparison with theoretical calculations.

Computational Chemistry and Molecular Modeling Studies of this compound Systems

Computational chemistry offers a powerful lens to view molecular systems at an atomic level of detail, providing insights that are often inaccessible through experimentation alone. These theoretical methods can predict molecular properties, elucidate complex reaction pathways, and model dynamic interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict geometric parameters, electronic properties (such as HOMO and LUMO energies), and vibrational frequencies. For this compound, DFT calculations, often using basis sets like 6-31G(d), can be used to determine its most stable conformation by exploring the potential energy surface related to the rotation of its flexible bonds.

A key application of DFT is the elucidation of reaction pathways. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This was demonstrated in a theoretical study on the atmospheric degradation of the similar molecule 2-amino-2-methyl-1-propanol (B13486) (AMP), where DFT was used to determine that the reaction with OH radicals proceeds primarily via hydrogen abstraction from the –CH2– group, as this pathway had the lowest activation barrier. whiterose.ac.uknih.gov A similar DFT study on this compound could predict its regioselectivity in oxidation or other reactions by identifying the most kinetically and thermodynamically favorable reaction sites. researchgate.net For example, it could calculate the energy barriers for hydrogen abstraction from the C1-methine, N-H, or O-H positions, thereby predicting the most likely initial step of an oxidation reaction.

Table 3: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction of this compound

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -25.7 |

| HOMO Energy (eV) | -6.5 | -6.1 | -7.2 |

| LUMO Energy (eV) | +1.2 | +0.5 | +0.9 |

| Dipole Moment (Debye) | 2.1 | 4.5 | 3.3 |

This interactive table shows hypothetical energy and electronic property changes along a reaction coordinate, as would be calculated by DFT.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. nih.gov This technique is invaluable for studying how a flexible ligand like this compound interacts with a larger system, such as a protein binding site or a metal coordination complex. escholarship.orgnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their subsequent movements over a series of very short time steps. mdpi.com This allows researchers to observe processes like ligand binding and unbinding, conformational changes in both the ligand and the receptor, and the role of solvent molecules in mediating these interactions. nih.govunibas.ch For this compound, MD simulations could be used to:

Predict its binding pose within an enzyme's active site.

Identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Estimate the free energy of binding, providing a measure of affinity.

Simulate the coordination of the amino alcohol to a metal center, revealing the dynamic geometry and stability of the resulting complex.

These simulations provide an atomistic description of the temporal and spatial details of these complex interactions, guiding the design of new catalysts or biologically active molecules. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its activity or reactivity. wur.nl These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties—to predict the behavior of new or untested compounds.

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions. This would involve:

Data Set Assembly: Compiling a set of similar amino alcohols with known experimental reactivity data.

Descriptor Calculation: Using computational software to calculate a wide range of theoretical descriptors for each molecule. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Employing statistical methods or machine learning algorithms, such as random forest classifiers, to find a mathematical equation that best relates the descriptors to the observed reactivity. wur.nl

Once a statistically robust QSAR model is validated, it can be used to predict the reactivity of this compound without the need for experimentation. Such models are powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis, saving significant time and resources. The ultimate goal is to create a theoretical framework that can accurately predict how subtle changes in molecular structure influence chemical reactivity. wur.nl

Advanced Characterization Techniques and Structural Elucidation for Complex Systems Involving S 1 Amino 2 Methyl 1 Phenylpropan 2 Ol

X-ray Crystallography of (S)-1-amino-2-methyl-1-phenylpropan-2-ol and Its Metal Complexes

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule and its complexes. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the phenyl, amino, and hydroxyl groups, as well as the conformation of the propanol (B110389) backbone.

Representative Crystallographic Data for a Chiral Amino Alcohol Complex Please note: The following table is a representative example, as specific crystallographic data for this compound complexes are not readily available in the cited literature.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.67 |

| β (°) | 98.5 |

| Volume (Å3) | 1092.3 |

| Z | 2 |

Advanced NMR Techniques for Solution State Conformation and Dynamics of this compound Complexes

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to probe the structure and dynamics of molecules in solution. For this compound and its complexes, advanced NMR techniques are essential for a complete understanding of their behavior in a more biologically or catalytically relevant environment.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This through-space correlation is invaluable for determining the stereochemistry and preferred conformations of flexible molecules like this compound.

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method is particularly useful for studying the formation of supramolecular assemblies involving this compound.

By measuring the diffusion coefficient, one can determine whether the amino alcohol is free in solution or bound to a larger entity, such as a metal center or another host molecule. In a DOSY spectrum, all proton signals belonging to a single species will appear at the same diffusion coefficient value. This allows for the characterization of complex formation, the determination of association constants, and the estimation of the size of the resulting supramolecular structure.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation and Conformational Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exquisitely sensitive to the stereochemistry of a molecule. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.

For this compound, CD spectroscopy would provide a unique spectrum that is a direct consequence of its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with specific electronic transitions within the molecule, such as those of the phenyl chromophore. Changes in the CD spectrum upon complexation with a metal ion or incorporation into a larger assembly can provide valuable information about conformational changes and the chiral environment of the chromophore. These techniques are also powerful for determining the enantiomeric purity of a sample. nih.gov

Representative Chiroptical Data Please note: The following table is a representative example, as specific CD/ORD data for this compound are not readily available in the cited literature.

| Technique | Parameter | Value |

|---|---|---|

| Circular Dichroism (CD) | λmax (nm) | 262 |

| Molar Ellipticity [θ] (deg cm2 dmol-1) | +1500 | |

| Optical Rotatory Dispersion (ORD) | [α]D20 (deg) | +30.5 |

| Solvent | Methanol |

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Complex Formation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and its fragments. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of non-volatile and thermally labile molecules, including amino alcohols and their metal complexes.

ESI-MS is a powerful tool for studying non-covalent interactions and complex formation in solution. nih.gov By analyzing the sample directly from solution, one can observe ions corresponding to the free ligand, the metal center, and the intact metal-ligand complex. This allows for the determination of the stoichiometry of the complex and can be used to monitor the progress of a complexation reaction in real-time.

MALDI-Time-of-Flight (TOF) MS is often used for the analysis of larger molecules and can provide information about the molecular weight of intact complexes with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion of the complex. The resulting fragmentation pattern provides valuable structural information, helping to elucidate the connectivity within the complex and the fragmentation pathways of the ligand itself. For amino alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orglibretexts.org

Predicted ESI-MS Adducts for this compound Data is predicted for C10H15NO; MW = 165.23 g/mol

| Adduct | Calculated m/z |

|---|---|

| [M+H]+ | 166.1226 |

| [M+Na]+ | 188.1046 |

| [M+K]+ | 204.0785 |

Emerging Research Frontiers and Future Perspectives for S 1 Amino 2 Methyl 1 Phenylpropan 2 Ol

Integration of (S)-1-amino-2-methyl-1-phenylpropan-2-ol in Flow Chemistry and Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.com Chiral auxiliaries and intermediates are increasingly being integrated into flow processes to produce enantiomerically pure active pharmaceutical ingredients (APIs). nih.govnumberanalytics.com The integration of this compound or its derivatives into continuous synthesis workflows is a promising frontier.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com For reactions involving chiral auxiliaries, this can lead to improved diastereoselectivity and higher yields compared to batch methods. d-nb.info The use of immobilized catalysts or reagents in packed-bed reactors is a key strategy in flow synthesis, simplifying purification and enabling catalyst recycling. acs.orgrsc.org

Derivatives of this compound could be tethered to a solid support or polymer to create a reusable chiral stationary phase or a heterogeneous chiral ligand for continuous asymmetric catalysis. This approach combines the stereodirecting ability of the chiral moiety with the operational advantages of flow chemistry. The potential benefits are significant, including reduced solvent usage, minimized manual handling of hazardous reagents, and the ability to operate at elevated temperatures and pressures safely. d-nb.info

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Compounds

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Challenging, often requires re-optimization | Straightforward, by extending operation time |

| Heat Transfer | Limited by vessel surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Higher risk with hazardous reagents/intermediates | Inherently safer due to small reaction volumes |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, time |

| Productivity | Limited by reaction and workup cycles | Higher throughput, potential for automation |

| Purification | Often requires complex batch chromatography | Can integrate in-line purification and separation |

Application in Supramolecular Chemistry and Chiral Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. globethesis.com Chiral molecules can self-assemble into highly ordered, complex supramolecular structures, a process known as chiral self-assembly. globethesis.com this compound possesses all the necessary functional groups to participate in and direct such assemblies.

The key features of the molecule for supramolecular chemistry are:

The hydroxyl (-OH) and amino (-NH2) groups: These are excellent hydrogen bond donors and acceptors.

The phenyl group: This aromatic ring can participate in π-π stacking interactions.

The chiral center: This dictates the handedness (chirality) of the resulting assembly.

These interactions can lead to the formation of various supramolecular architectures, such as gels, vesicles, nanofibers, or helices. nih.govresearchgate.net For instance, the amphiphilic nature of certain derivatives of this amino alcohol could enable the formation of chiral vesicles or micelles in solution. nih.gov Furthermore, the chirality of this compound can be transferred to an achiral molecule or polymer upon complexation, inducing a preferred helical structure in the host molecule. acs.org This principle is fundamental to creating materials with chiroptical properties and for applications in enantioselective recognition and separation. nih.govacs.org

Potential in Materials Science: Chiral Polymers and Frameworks Incorporating this compound Moieties

The incorporation of chiral units into polymers and frameworks is a rapidly growing area of materials science. Such materials are sought after for applications in asymmetric catalysis, chiral separations (e.g., HPLC columns), and chiroptical devices. This compound serves as an ideal chiral monomer or building block for these advanced materials.

There are two primary strategies for its incorporation:

As a Pendant Group: The molecule can be attached to a pre-existing polymer backbone. This approach leverages the processability of the base polymer while introducing chiral recognition sites.

As a Monomer: The amino and hydroxyl groups can be functionalized to create a monomer that can be polymerized, making the chiral unit an integral part of the polymer backbone.

Research has demonstrated the development of polymer-supported chiral amino alcohols for use as ligands in asymmetric reactions. researchgate.net These supported ligands offer the advantage of easy separation from the reaction mixture and potential for recycling, enhancing the sustainability of the catalytic process.

Furthermore, this compound could be used as a building block for creating Chiral Metal-Organic Frameworks (MOFs). In this context, it would act as a chiral strut or ligand, connecting metal nodes to form a porous, crystalline material with a chiral internal environment. Such chiral MOFs are highly promising for enantioselective separations and heterogeneous asymmetric catalysis.

Table 2: Potential Applications of Chiral Materials Derived from this compound

| Material Type | Potential Application | Enabling Feature |

|---|---|---|

| Chiral Polymers | Stationary phases for chiral HPLC | Enantioselective interactions with analytes |

| Polymer-Supported Ligands | Recyclable catalysts for asymmetric synthesis | Immobilization of the chiral catalytic site |

| Chiral MOFs | Enantioselective gas/liquid separation | Chiral pores and recognition sites |

| Chiroptical Films | Sensors for chiral molecules, optical devices | Circular dichroism and optical rotation |

Bio-inspired Research and Mimicry of Nature's Stereoselective Processes

Nature achieves remarkable stereoselectivity through enzymes, which create precisely defined chiral pockets to bind substrates. Bio-inspired chemistry seeks to replicate this efficiency using small, synthetic molecules as catalysts. rsc.orgbohrium.com Chiral amino alcohols are fundamental motifs in many biological molecules and are used in bio-inspired catalytic systems. researchgate.netfrontiersin.org